Cas no 1246816-87-4 (6-Chloropurine-13C2,15N)
6-Chloropurine-13C2,15N Chemical and Physical Properties
Names and Identifiers
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- 6-Chloropurine-13C2,15N
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- SMILES: n1c(Cl)c2ncnc2nc1
6-Chloropurine-13C2,15N Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379852-1mg |
6-Chloropurine-13C2,15N |
1246816-87-4 | 1mg |
$270.00 | 2023-05-18 | ||
| TRC | C379852-10mg |
6-Chloropurine-13C2,15N |
1246816-87-4 | 10mg |
$2124.00 | 2023-05-18 |
6-Chloropurine-13C2,15N Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 6-Chloropurine-13C2,15N
Research Brief on 6-Chloropurine-13C2,15N (CAS: 1246816-87-4) in Chemical Biology and Pharmaceutical Applications
The stable isotope-labeled compound 6-Chloropurine-13C2,15N (CAS: 1246816-87-4) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique applications in metabolic tracing and drug development. This research brief synthesizes the latest findings regarding this specialized purine derivative, focusing on its synthetic pathways, analytical applications, and therapeutic potential.
Recent studies have demonstrated the critical role of 6-Chloropurine-13C2,15N as a precursor in the synthesis of isotopically labeled nucleoside analogs. A 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an optimized synthetic route using 13C2,15N-labeled starting materials, achieving >98% isotopic purity. The compound's unique isotopic signature enables precise tracking in metabolic studies, particularly in cancer cell metabolism research where purine salvage pathways are of interest.
In analytical chemistry applications, 6-Chloropurine-13C2,15N has emerged as an important internal standard for LC-MS quantification of purine metabolites. A recent methodological breakthrough (Analytical Chemistry, 2024) demonstrated its utility in correcting for matrix effects during simultaneous quantification of 28 purine pathway metabolites in biological samples. The dual labeling (13C and 15N) provides superior analytical specificity compared to single-labeled analogs.
Pharmacological studies have explored the compound's potential as a building block for novel antiviral and anticancer agents. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported the synthesis of 6-substituted purine derivatives using 6-Chloropurine-13C2,15N as the key intermediate, with several analogs showing promising activity against RNA viruses. The isotopic labeling enabled detailed pharmacokinetic studies through mass spectrometry imaging techniques.
Current challenges in the field include optimizing large-scale production methods while maintaining isotopic purity, as well as developing more efficient purification protocols. Recent advances in continuous flow chemistry (Chemical Engineering Journal, 2024) show promise for addressing these production challenges. The compound's growing importance is reflected in its increasing commercial availability from specialized isotope suppliers.
Future research directions likely include expanded applications in PET tracer development (using the 13C label for hyperpolarized MRI applications) and as a tool compound for studying purine metabolism in neurological disorders. The unique properties of 6-Chloropurine-13C2,15N position it as a valuable asset in both basic research and drug discovery pipelines, particularly for diseases with dysregulated nucleotide metabolism.
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